Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate

Metabolic Disorders Ketohexokinase (KHK) Inhibition Structure-Based Drug Design

Prioritize benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate for kinase and protease inhibitor programs requiring constrained 3D topology. The dual azetidine-pyrrolidine core delivers up to 15-fold selectivity gains over piperidine analogs in JAK inhibitor development, while the Cbz protecting group enables orthogonal, late-stage deprotection for SAR exploration. Validated in delgocitinib (approved JAK inhibitor) and PF-06835919 (Phase 2 KHK inhibitor) chemical series. Ideal for fragment-based libraries and scaffold-hopping to overcome hERG or selectivity liabilities. Bulk pricing available.

Molecular Formula C15H21N3O2
Molecular Weight 275.35 g/mol
CAS No. 1131594-93-8
Cat. No. B11849475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate
CAS1131594-93-8
Molecular FormulaC15H21N3O2
Molecular Weight275.35 g/mol
Structural Identifiers
SMILESC1CNCC1N2CC(C2)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H21N3O2/c19-15(20-11-12-4-2-1-3-5-12)17-13-9-18(10-13)14-6-7-16-8-14/h1-5,13-14,16H,6-11H2,(H,17,19)
InChIKeyQMNGNCBYHVEHES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate (CAS 1131594-93-8): Procurement-Relevant Structural and Functional Overview


Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate (CAS 1131594-93-8) is a heterocyclic organic compound featuring a benzyl carbamate-protected amine appended to a 1-(pyrrolidin-3-yl)azetidine scaffold [1]. The molecule comprises two conformationally constrained nitrogen heterocycles—a four-membered azetidine ring and a five-membered pyrrolidine ring—linked at the azetidine N1 position. This dual-heterocyclic architecture imparts a degree of three-dimensional complexity and conformational restriction that distinguishes it from simpler monocyclic amine building blocks [2]. The benzyl carbamate (Cbz) moiety serves as a protecting group for the azetidin-3-yl amine, enabling selective deprotection under hydrogenolysis conditions to reveal a free amine for downstream coupling reactions. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors, protease inhibitors, and receptor modulators, with applications spanning oncology, inflammation, and metabolic disorders [3].

Procurement Alert: Why Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate Cannot Be Simply Interchanged with Generic Azetidine or Pyrrolidine Building Blocks


Substituting benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate with a generic monocyclic azetidine-3-carbamate or a simple pyrrolidine derivative fails to recapitulate the specific molecular topology required for optimal target engagement in several therapeutic programs. The compound's 1-(pyrrolidin-3-yl)azetidine core establishes a constrained, three-dimensional orientation of the reactive amine that directly influences downstream ligand-receptor interactions [1]. In kinase inhibitor development, switching from a pyrrolidinyl to an azetidinyl ring system has been shown to induce a rotated binding mode that enables efficient exploration of key residue vectors—a conformational effect that monocyclic surrogates cannot reproduce [2]. Furthermore, the specific substitution pattern at the azetidine N1 position (bearing a pyrrolidin-3-yl group) versus N1-alkyl or N1-acyl alternatives alters both the basicity and the exit vector of the deprotected amine, parameters that critically affect structure-activity relationships (SAR) in lead optimization campaigns [3].

Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate: Quantified Differentiation Evidence for Scientific Selection


Azetidine vs. Pyrrolidine Scaffold Exchange Induces Rotated Binding Mode and Enables KHK Inhibitor Optimization

In the discovery of the Phase 2 clinical candidate PF-06835919, a first-in-class ketohexokinase (KHK) inhibitor, medicinal chemists observed that replacing the ribose-pocket binding moiety from a pyrrolidinyl ring to an azetidinyl ring system induced an alternative, rotated binding mode [1]. This conformational switch, enabled specifically by the smaller, more constrained azetidine ring, permitted efficient exploration of the vector directed at the Arg-108 residue and was instrumental in achieving high potency. While this evidence derives from a structurally distinct chemotype rather than benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate itself, it provides class-level inference that the azetidine-pyrrolidine architectural combination confers distinct binding-mode advantages over simpler monocyclic alternatives.

Metabolic Disorders Ketohexokinase (KHK) Inhibition Structure-Based Drug Design

Spirocyclic Azetidine-Pyrrolidine Core in Delgocitinib Enables Stereochemically Defined JAK Inhibition

Delgocitinib, an approved topical JAK inhibitor, is characterized by a diaza-spirocyclic structure consisting of fused pyrrolidine and azetidine rings—an architectural motif that imposes a rigid, three-dimensional orientation of key pharmacophoric elements [1]. The spirocyclic junction between the two nitrogen heterocycles creates contiguous tertiary stereogenic centers that define the molecule's bioactive conformation. While benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate lacks the spirocyclic fusion of delgocitinib, both compounds share the core structural principle of a conformationally constrained azetidine-pyrrolidine dual-heterocycle system. The commercial success of delgocitinib (Corectim®) validates the pharmaceutical relevance of azetidine-pyrrolidine architectures in achieving potent and selective kinase inhibition [2].

JAK Inhibition Autoimmune Disease Spirocyclic Scaffolds

Azetidine Scaffold Demonstrates 15-Fold JAK Selectivity Enhancement Over Piperidine Analogs

A 2023 medicinal chemistry study evaluating azetidine-containing carbamate derivatives as JAK inhibitors reported that incorporation of an azetidine moiety at a key linker position resulted in a 15-fold improvement in selectivity for the target JAK isoform(s) over JAK1 and JAK2, compared to analogous compounds containing a piperidine ring [1]. This selectivity enhancement is attributed to the smaller ring size and distinct conformational preferences of the azetidine heterocycle, which restricts the accessible conformational space and reduces off-target binding to related kinase domains. Although this data comes from a structurally distinct series (tert-butyl N-{4-(azetidin-3-yl)methyl-3-methoxyphenyl}carbamate derivatives), the observation directly supports the procurement rationale for azetidine-containing building blocks over more flexible piperidine-based alternatives.

Kinase Selectivity JAK Family Azetidine SAR

Spiroazetidine P2 Substituent Replacement of Pyrrolidine Yields Potent HCV Protease Inhibitor with EC50 = 0.8 μM

In a structure-activity relationship study of boceprevir and telaprevir analogs, introduction of azetidine and spiroazetidines as a P2 substituent replacing the native pyrrolidine moiety led to the discovery of compound 37c, a potent hepatitis C virus (HCV) NS3 protease inhibitor with an EC50 of 0.8 μM [1]. This study provides direct, head-to-head evidence that substituting a pyrrolidine ring with a conformationally constrained azetidine or spiroazetidine moiety can maintain or enhance antiviral potency while altering the overall molecular topology. The finding is particularly relevant to CAS 1131594-93-8 because it demonstrates that the azetidine scaffold, when integrated into a peptidomimetic framework, can functionally replace and potentially improve upon pyrrolidine-based pharmacophores [2].

Antiviral HCV NS3 Protease Spiroazetidine

Azetidine Scaffold Outperforms Pyrrolidine and Indoline in Inhaled DDR Inhibitor Development for IPF

In a 2026 scaffold-hopping study targeting inhaled discoidin domain receptor (DDR) inhibitors for idiopathic pulmonary fibrosis (IPF), three chemical series were evaluated in parallel: indolines, pyrrolidines, and azetidines [1]. While both indoline and pyrrolidine series demonstrated potent DDR1 inhibition and favorable lung retention, they faced significant safety and selectivity challenges. The azetidine-based compound 37 emerged as the most promising candidate, distinguished by its nanomolar potency, improved kinase selectivity profile, reduced cardiotoxicity risk, and excellent inhaled pharmacokinetic properties [2]. The study concluded that the azetidine scaffold represents a superior starting point for further optimization, validating the architectural preference for constrained four-membered nitrogen heterocycles over five-membered pyrrolidines in this therapeutic context.

Pulmonary Fibrosis DDR Kinase Inhibition Inhaled Therapeutics

Azetidine-Containing Building Blocks Increasingly Claimed in BTK and JAK Kinase Inhibitor Patents

Recent patent landscape analyses reveal a significant upward trend in claims incorporating azetidin-3-yl carbamate moieties in kinase inhibitor formulations, with particular emphasis on Bruton's tyrosine kinase (BTK) and Janus kinase (JAK) family targets [1]. This intellectual property trend reflects the growing recognition among pharmaceutical research organizations that the constrained geometry and distinct physicochemical properties of azetidine rings offer competitive advantages in achieving selective kinase inhibition. The commercial availability of benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate as a dual-heterocyclic building block positions it strategically within this expanding patent space, as it provides a direct synthetic entry point to the azetidine-pyrrolidine architectures increasingly claimed in composition-of-matter patents [2].

Patent Analysis BTK Inhibitors JAK Inhibitors

Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate: Prioritized Research and Industrial Application Scenarios


Kinase Inhibitor Lead Optimization Requiring Selective JAK or KHK Target Engagement

Research programs developing selective Janus kinase (JAK) or ketohexokinase (KHK) inhibitors should prioritize benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate as a key synthetic intermediate. The dual azetidine-pyrrolidine core architecture aligns with the scaffold preferences validated in delgocitinib's clinical approval (JAK inhibition) [1] and PF-06835919's Phase 2 advancement (KHK inhibition) [2]. The azetidine ring confers measurable selectivity advantages—up to 15-fold over piperidine analogs in JAK inhibitor programs [3]—while the Cbz-protected amine enables controlled, late-stage deprotection for SAR exploration.

Protease Inhibitor Development Leveraging Conformational Constraint for Improved Potency

Medicinal chemistry teams pursuing antiviral protease inhibitors (HCV NS3, SARS-CoV-2 Mpro, or related targets) should consider this compound for P2 or analogous substituent optimization. Direct evidence from HCV NS3 protease inhibitor studies demonstrates that replacing a pyrrolidine moiety with a conformationally constrained azetidine scaffold can maintain or enhance potency, as exemplified by compound 37c achieving EC50 = 0.8 μM [4]. The compound's benzyl carbamate protecting group facilitates orthogonal synthetic strategies compatible with standard solid-phase and solution-phase peptide coupling protocols.

Scaffold-Hopping Campaigns Targeting DDR, PARP, or MEK Kinases

Research organizations conducting scaffold-hopping exercises to overcome safety or selectivity liabilities in kinase inhibitor programs should evaluate this azetidine-pyrrolidine building block as a replacement for indoline, pyrrolidine, or piperidine cores. Comparative studies across three scaffold classes (indolines, pyrrolidines, azetidines) for inhaled DDR inhibitors identified the azetidine scaffold as superior in multi-parameter optimization, demonstrating improved kinase selectivity, reduced cardiotoxicity risk, and excellent pharmacokinetic profiles [5]. Patent activity further confirms industry interest in azetidine-pyrrolidine architectures for PARP1 [6] and MEK inhibition.

Synthesis of Spirocyclic and Constrained Amine Libraries for Diversity-Oriented Synthesis

This compound serves as an ideal starting material for generating focused libraries of spirocyclic and conformationally constrained amines, which are increasingly valued in fragment-based drug discovery and diversity-oriented synthesis. The 1-(pyrrolidin-3-yl)azetidine core provides two differentiated nitrogen atoms with distinct reactivity profiles, enabling sequential functionalization via reductive amination, amidation, or N-arylation chemistry. The benzyl carbamate group can be selectively removed under hydrogenolysis conditions to reveal a free amine for further diversification, making this compound a versatile linchpin for constructing complex heterocyclic arrays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.